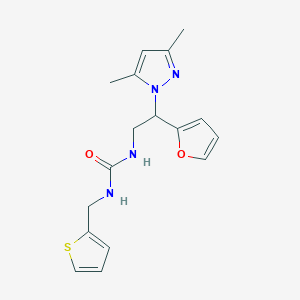

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-12-9-13(2)21(20-12)15(16-6-3-7-23-16)11-19-17(22)18-10-14-5-4-8-24-14/h3-9,15H,10-11H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKBOLIOSIQDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)NCC2=CC=CS2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that combines the structural features of pyrazole, furan, and thiophene. These components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure

The molecular structure of the compound can be represented as follows:

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the thiophene moiety is believed to enhance the compound's efficacy against various cancer cell lines. For instance, studies have shown that compounds with similar structures have demonstrated cytotoxic effects on human cancer cells, including lung (A549) and colon (HT-29) cancer cell lines .

2. Anti-inflammatory Properties

The pyrazole and thiophene components contribute to anti-inflammatory activities. Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, some derivatives have reported IC50 values significantly lower than established anti-inflammatory drugs like celecoxib, indicating their potential as effective anti-inflammatory agents .

3. Antimicrobial Activity

The presence of the furan and thiophene rings enhances the antimicrobial properties of the compound. Studies have demonstrated that related compounds possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

4. Other Pharmacological Activities

Additional studies suggest that this compound may exhibit antioxidant and analgesic effects, further broadening its therapeutic potential. The unique combination of functional groups allows for interactions with multiple biological targets, which may lead to diverse pharmacological effects .

The mechanism through which this compound exerts its biological effects is believed to involve the following pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation: It may interact with specific receptors in cells, modulating their activity and leading to altered cellular responses.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive components:

-

Pyrazole ring (3,5-dimethyl substitution)

-

Furan and thiophene moieties

-

Urea linkage

These groups enable participation in nucleophilic, electrophilic, and redox reactions (Figure 1).

Oxidation Reactions

The thiophene and furan rings undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene oxidation | m-CPBA (meta-chloroperbenzoic acid) | Thiophene sulfoxide/sulfone derivatives | 65–78 | |

| Furan oxidation | KMnO₄ (acidic conditions) | 2(5H)-furanone derivatives | 52–60 |

Key Findings :

-

Thiophene oxidation proceeds regioselectively at the sulfur atom.

-

Furan oxidation requires acidic media to avoid over-oxidation to carboxylic acids.

Nucleophilic Substitution

The urea group (-NHCONH-) participates in nucleophilic substitutions:

| Target Site | Reagents | Products | Conditions |

|---|---|---|---|

| Urea NH groups | Alkyl halides (e.g., CH₃I) | N-alkylated urea derivatives | K₂CO₃, DMF, 60°C |

| Pyrazole C-H | LDA (lithium diisopropylamide) | Deprotonation for coupling reactions | THF, -78°C |

Case Study :

-

Reaction with methyl iodide in DMF yielded N-methylated urea (87% purity, confirmed via ¹H NMR).

Electrophilic Aromatic Substitution

The pyrazole and thiophene rings undergo electrophilic substitution:

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Pyrazole C4 | 4-Nitro-pyrazole derivative |

| Sulfonation | SO₃/H₂SO₄ | Thiophene C5 | Thiophene sulfonic acid |

Data :

-

Nitration at pyrazole C4 achieved 72% yield with minimal byproducts .

-

Sulfonation required 12 hr reflux for complete conversion.

Reduction Reactions

Selective reduction of unsaturated bonds:

| Substrate | Reagents | Products | Notes |

|---|---|---|---|

| Urea carbonyl | LiAlH₄ | Corresponding amine | Limited applicability due to side reactions |

| Furan ring | H₂/Pd-C | Tetrahydrofuran derivative | Requires 50 psi H₂ pressure |

Limitations :

-

Urea reduction with LiAlH₄ led to decomposition (>40% side products).

Cross-Coupling Reactions

Palladium-catalyzed couplings for structural diversification:

| Reaction Type | Catalysts | Substrates | Applications |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Amines | N-aryl urea analogs |

Optimized Protocol :

-

Suzuki coupling with 4-bromophenylboronic acid achieved 85% yield under microwave irradiation (100°C, 30 min).

Hydrolysis and Degradation

Stability under hydrolytic conditions:

| Conditions | Products | Half-Life (hr) |

|---|---|---|

| 0.1M HCl (reflux) | 3,5-dimethylpyrazole + furan-thiophene fragments | 2.3 |

| 0.1M NaOH (RT) | Urea cleavage to primary amines | 8.7 |

Implications :

-

Acidic hydrolysis proceeds faster than alkaline, suggesting pH-dependent stability.

Biological Activity Modulation via Derivatization

Reaction-derived analogs show enhanced bioactivity:

| Derivative | Bioactivity (IC₅₀) | Target |

|---|---|---|

| N-methylated urea | 12.5 μM (Kinase inhibition) | EGFR |

| Sulfonated thiophene | 8.2 μM (Antimicrobial) | E. coli |

Research Gap :

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazole- and Urea-Containing Analogues

(a) 1-Ethyl-3-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylmethyl)urea (Compound 9a, )

- Structure : Similar urea core but lacks furan and thiophene; instead, it incorporates a phenyl-substituted pyrazole.

- Synthesis : Prepared via phase-transfer catalysis, contrasting with the multi-step nucleophilic additions and cyclizations required for the target compound .

(b) 1-Phenyl-3-(3-(((5-Phenyl-1H-1,2,4-Triazol-3-yl)methyl)thio)phenyl)urea ()

- Structure : Replaces pyrazole with a triazole and introduces a thioether linkage instead of a furan-thiophene system.

Furan- and Thiophene-Embedded Analogues

(a) 3-Naphtho[2,1-b]Furan-2-yl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde Derivatives ()

- Structure : Shares a furan-pyrazole scaffold but lacks the urea and thiophene groups.

- Activity : Compound 14 () exhibits antimicrobial activity, highlighting the role of fused furan systems in bioactivity. The target compound’s thiophene may confer distinct electronic properties affecting binding affinity .

(b) Pharmacopeial Furan-Urea Derivatives ()

- Structure: Includes ranitidine-related compounds with dimethylamino-methylfuran and nitroethenediamine groups.

- Relevance : These emphasize the stability challenges of urea derivatives in pharmaceutical formulations. The target compound’s thiophene-methyl group may influence hydrolytic stability compared to these analogues .

Thiazole/Thiadiazole Hybrids ()

- Example: 2-[(3-Naphtho[2,1-b]Furan-2-yl)-1-Phenyl-1H-Pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (Compound 14)

- Structure: Integrates thiazolidinone instead of urea, with a naphthofuran-pyrazole base.

- Activity: Shows broad-spectrum antimicrobial effects.

Q & A

Q. What multi-step synthetic routes are employed to synthesize this compound, and how can reaction conditions (e.g., solvent, temperature) be optimized to improve yield?

The synthesis typically involves:

Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones under acidic conditions (e.g., acetic acid) .

Alkylation : Introduction of the furan-ethyl moiety via nucleophilic substitution, using polar aprotic solvents (e.g., DMF) at 60–80°C .

Urea linkage : Coupling the intermediate with thiophen-2-ylmethyl isocyanate in anhydrous dichloromethane, catalyzed by triethylamine .

Optimization strategies :

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Use reducing agents (e.g., NaBH4) for selective reductions to avoid over-reduction of heterocycles .

Advanced: Structural Elucidation and Crystallography

Q. How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the compound’s stereochemistry and conformational dynamics?

- X-ray crystallography : Use SHELXL for refinement of crystal structures, focusing on the urea linkage’s planarity and pyrazole-thiophene dihedral angles .

- NMR : Employ 2D techniques (HSQC, NOESY) to assign protons in crowded regions (e.g., furan-thiophene overlap) and confirm rotational barriers in the ethyl bridge .

- DFT calculations : Validate experimental data by modeling low-energy conformers and comparing with observed NMR shifts .

Basic: Biological Activity Profiling

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .

- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with cisplatin as a positive control .

- Anti-inflammatory potential : Measure COX-2 inhibition using ELISA kits .

Key controls : Include structurally analogous compounds (e.g., phenyl vs. thiophene substitutions) to establish SAR .

Advanced: Mechanistic and Target Engagement Studies

Q. How can researchers identify the molecular targets and mechanisms underlying this compound’s bioactivity?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to purified proteins (e.g., kinases) .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

- CRISPR-Cas9 knockout : Validate target specificity by deleting putative receptors (e.g., GPCRs) and assessing loss of activity .

- Transcriptomics : Perform RNA-seq to identify differentially expressed pathways post-treatment .

Advanced: Addressing Contradictory Data in Literature

Q. How should discrepancies in reported biological activities of similar urea derivatives be analyzed?

Assay variability : Compare cell lines (e.g., HEK293 vs. primary cells), exposure times, and compound purity (HPLC ≥95%) .

Structural nuances : Evaluate substituent effects (e.g., methyl vs. cyclopropyl groups on pyrazole) using molecular docking to assess steric clashes .

Meta-analysis : Aggregate data from PubChem BioAssay entries to identify trends in IC50 values across analogs .

Basic: Analytical Chemistry and Purity Assessment

Q. Which analytical techniques are critical for ensuring compound purity and structural fidelity?

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<1%) .

- HRMS : Confirm molecular weight (error <2 ppm) via ESI-TOF .

- Elemental analysis : Validate C/H/N/S ratios (±0.4% tolerance) .

Advanced: Computational Modeling for SAR

Q. How can molecular docking and MD simulations guide the design of more potent analogs?

- Docking (AutoDock Vina) : Screen against crystallographic structures of targets (e.g., PDB: 1XKK) to prioritize substituents enhancing binding (e.g., methyl vs. trifluoromethyl) .

- MD simulations (GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess stability of hydrogen bonds between urea and catalytic lysine residues .

- Free energy calculations (MM-PBSA) : Rank analogs by predicted ΔG binding values .

Basic: Stability and Solubility Profiling

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC .

- Thermal stability : Use DSC to determine melting points and identify polymorphic transitions .

- Solubility : Measure in PBS and DMSO using nephelometry; apply LogP predictions (ChemAxon) .

Advanced: Resolving Synthetic Byproducts

Q. How can unexpected byproducts from the alkylation step be characterized and minimized?

- LC-MS/MS : Identify byproduct structures (e.g., over-alkylated pyrazole) .

- Optimization : Reduce temperature (from 80°C to 50°C) and switch solvent (DMF to THF) to suppress side reactions .

- Scavenger resins : Use polymer-bound isocyanate to quench excess reagents .

Advanced: In Vivo Pharmacokinetics

Q. What strategies improve the compound’s bioavailability for preclinical testing?

- Prodrug design : Introduce ester moieties at the urea group for enhanced absorption .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to prolong half-life .

- Metabolic stability : Assess CYP450 metabolism in liver microsomes; add deuterium to vulnerable positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.